molecular formula C31H44N4O2 B1149906 BAY1082439

BAY1082439

Cat. No.: B1149906
Attention: For research use only. Not for human or veterinary use.
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Description

BAY1082439 is an orally bioavailable, balanced inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms with potent antineoplastic activity . It selectively targets tumors driven by PTEN loss or PIK3CA mutations, inhibiting the PI3K/Akt/mTOR pathway to induce apoptosis and suppress tumor growth . Unlike isoform-selective PI3K inhibitors, this compound prevents compensatory activation of parallel signaling pathways, offering sustained efficacy in PTEN-null prostate cancer (PCa) and castration-resistant prostate cancer (CRPC) models . Its unique ability to modulate the tumor microenvironment (TME)—by suppressing regulatory T cells (Tregs), inhibiting B-cell infiltration, and promoting CD8+ T-cell activation—enables the conversion of immunologically "cold" tumors into "hot" tumors, enhancing responsiveness to immune checkpoint therapy (ICT) .

Properties

Molecular Formula

C31H44N4O2

Appearance

Solid powder

Origin of Product

United States

Comparison with Similar Compounds

Key Differentiators of this compound

Dual Targeting of Tumor Cells and TME
  • This compound reduces tumor-associated Tregs by 80% (vs. 40–50% for TGX-221) and increases CD8+/Treg ratios by 36-fold, enabling sustained T-cell inflammation .
  • Suppresses B-cell infiltration and lymphotoxin release, critical drivers of CRPC .
Intermittent Dosing Advantage
  • Daily dosing (BAY-D) depletes Tregs systemically, causing immune toxicity, while intermittent dosing (BAY-I) preserves peripheral immunity .
  • BAY-I upregulates IFNα/γ pathways, increasing CCL5/CXCL10 chemokines to recruit CD8+ T cells .

Comparative Data Table

Parameter This compound TGX-221 BYL-719 Copanlisib
Target Isoforms α/β/δ β α α/δ
IC50 (PI3Kα) 4.9 nM N/A 4.6 nM 0.5 nM
IC50 (PI3Kβ) 15.0 nM 6.2 nM N/A N/A
Treg Reduction 80% (tumor-specific) <10% No data 30% (systemic)
CD8+ T-cell Increase 36-fold (tumor) No effect No effect 2-fold (tumor)
Clinical Toxicity Low (intermittent) High (preclinical) Moderate High
Key Indications PTEN-null PCa, CRPC Preclinical models Breast cancer Lymphoma
Synergy with ICT Yes No No Limited

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